5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-12-2-4-17-22-14-5-6-23(9-13(14)19(26)24(17)8-12)18(25)11-1-3-15-16(7-11)27-10-21-15/h1-4,7-8,10H,5-6,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJZUISGDBSJEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1N=C3C=CC(=CN3C2=O)Cl)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:
Formation of Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Carbonyl Group: The carbonyl group at the 6-position of the benzo[d]thiazole ring can be introduced via Friedel-Crafts acylation using an appropriate acyl chloride.
Formation of Dipyrido[1,2-a4’,3’-d]pyrimidin Core: The dipyrido[1,2-a:4’,3’-d]pyrimidin core can be synthesized through a condensation reaction involving pyridine derivatives and suitable aldehydes or ketones.
Coupling of the Two Cores: The final step involves coupling the benzo[d]thiazole and dipyrido[1,2-a:4’,3’-d]pyrimidin cores through a nucleophilic substitution reaction, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d]thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for the development of new drugs, particularly as anticancer or anti-inflammatory agents.
Biological Studies: It can be used as a probe to study various biological pathways, including those involving cell proliferation and apoptosis.
Chemical Biology: The compound can serve as a tool to investigate the interactions between small molecules and biological macromolecules.
Industrial Applications:
Mechanism of Action
The mechanism of action of 2-(benzo[d]thiazole-6-carbonyl)-8-chloro-3,4-dihydro-1H-dipyrido[1,2-a:4’,3’-d]pyrimidin-11(2H)-one is likely to involve multiple molecular targets and pathways:
Molecular Targets: The compound may interact with various enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways such as the AKT and ERK pathways, which are involved in cell proliferation and survival.
Comparison with Similar Compounds
Key Structural Comparisons:
Analysis :
- Heteroatom Diversity : The target compound incorporates sulfur (from benzothiazole) and chlorine, distinguishing it from DMDBTA (nitrogen-only) and 7b (nitrogen and sulfur). Chlorine’s electronegativity may enhance intermolecular interactions compared to ethoxymethyl groups in 7b.
Reactivity and Functional Group Interactions
- Benzothiazole vs. Benzimidazole : The benzothiazole group in the target compound offers greater aromatic stability and electron-withdrawing effects compared to benzimidazole derivatives like 7b. This difference may influence binding affinity in pharmacological contexts or catalytic behavior.
- Chlorine Substituent : The 13-chloro group introduces steric and electronic effects absent in DMDBTA and 7b. Chlorine’s inductive effect could polarize adjacent bonds, altering reactivity in cross-coupling or nucleophilic substitution reactions.
Crystallographic and Computational Validation
For example, SHELXL’s refinement algorithms are widely used for small-molecule crystallography, ensuring accurate bond-length and angle measurements in similar tricyclic systems.
Biological Activity
The compound 5-(1,3-benzothiazole-6-carbonyl)-13-chloro-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its synthesis, structure, and various biological activities supported by research findings and case studies.
Chemical Structure and Synthesis
The molecular structure of this compound includes multiple functional groups and heterocycles that contribute to its chemical properties and biological activity. It is characterized by a triazatricyclo framework fused with a benzothiazole moiety.
Synthesis Methods:
The synthesis typically involves:
- Reaction of benzothiazole derivatives with triazine frameworks.
- Utilization of solvents like dimethylformamide or dichloromethane under reflux conditions to facilitate cyclization and chlorination processes.
Biological Activity Overview
Research indicates that compounds with benzothiazole structures exhibit a wide range of biological activities including:
- Antimicrobial Activity : Benzothiazole derivatives have shown significant antibacterial effects by inhibiting key enzymes such as dihydroorotase and DNA gyrase. For instance, compounds similar to the one in focus have been reported to exhibit minimum inhibitory concentrations (MIC) comparable to standard antibiotics against various bacterial strains .
- Antitumor Activity : Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cell lines such as A431 and A549. The mechanism often involves promoting apoptosis and inducing cell cycle arrest .
- Anti-inflammatory Effects : Some derivatives also show potential in reducing inflammatory markers like IL-6 and TNF-α, which are critical in various inflammatory diseases .
Case Studies
- Antibacterial Efficacy : A study focused on the antibacterial properties of benzothiazole derivatives found that certain compounds exhibited MIC values ranging from 0.10 to 0.25 mg/ml against Listeria monocytogenes and Staphylococcus aureus, indicating strong antibacterial potential .
- Antitumor Mechanism : In another investigation, a compound structurally related to the target compound was shown to significantly inhibit cancer cell proliferation and induce apoptosis at concentrations as low as 1 µM .
Comparative Analysis
The following table summarizes the biological activities observed in various benzothiazole derivatives:
Q & A
Basic Research Questions
Q. What are the common synthesis strategies for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, including condensation, cyclization, and halogenation. Key optimization parameters include:
- Temperature control : Maintaining 60–80°C during cyclization minimizes side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency for benzothiazole coupling .
- Catalyst use : Palladium-based catalysts (e.g., Pd(PPh₃)₄) improve cross-coupling yields in heterocyclic systems .
Q. How can the compound’s structural configuration be confirmed post-synthesis?
- Methodological Answer : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments and carbon frameworks, particularly for the benzothiazole and triazatricyclo moieties .
- X-ray Crystallography : Resolves stereochemistry of the fused tricyclic system and confirms chloro-substituent positioning .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodological Answer : Prioritize assays aligned with structural analogs:
- Enzyme inhibition assays : Target kinases or proteases due to the triazatricyclo core’s affinity for ATP-binding pockets .
- Antimicrobial testing : Use broth microdilution for MIC determination, given halogen substituents’ bioactivity .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., HeLa or MCF-7) using MTT assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across similar triazatricyclo derivatives?
- Methodological Answer :
- Comparative SAR analysis : Systematically vary substituents (e.g., chloro vs. methyl groups) and correlate with activity trends .
- Structural dynamics modeling : Molecular dynamics simulations reveal conformational flexibility impacting target binding .
- Meta-analysis : Pool data from analogs (e.g., ethyl 6-imino derivatives) to identify statistically significant activity patterns .
Q. What strategies elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer :
- Target deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins .
- Transcriptomic profiling : RNA-seq identifies differentially expressed genes post-treatment in model organisms .
- Molecular docking : Map interactions with predicted targets (e.g., cytochrome P450 isoforms) using AutoDock Vina .
Q. How can low yields during the final cyclization step be addressed?
- Methodological Answer :
- Catalyst optimization : Screen alternatives (e.g., CuI for Sonogashira coupling) to reduce byproduct formation .
- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, improving yield by 15–20% .
- Solvent-free conditions : Minimize decomposition of heat-sensitive intermediates .
Q. What computational tools are effective for structure-activity relationship (SAR) studies?
- Methodological Answer :
- QSAR modeling : Use Schrödinger’s Maestro to correlate electronic parameters (e.g., Hammett constants) with bioactivity .
- DFT calculations : Analyze frontier molecular orbitals to predict reactivity at specific sites (e.g., the carbonyl group) .
- Pharmacophore mapping : Identify critical interaction points using Phase or MOE .
Q. How can analytical methods be validated for purity assessment in novel derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
